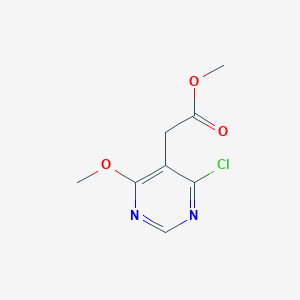

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c1-13-6(12)3-5-7(9)10-4-11-8(5)14-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRCZEMNPQCPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)Cl)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701254627 | |

| Record name | Methyl 4-chloro-6-methoxy-5-pyrimidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171096-34-7 | |

| Record name | Methyl 4-chloro-6-methoxy-5-pyrimidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171096-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-6-methoxy-5-pyrimidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Abstract

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is a pivotal intermediate in the synthesis of various pharmaceutically active compounds. Its structural complexity, featuring a multifunctional pyrimidine core, necessitates a carefully controlled and well-understood synthetic strategy. This technical guide provides a comprehensive overview of robust and scalable synthesis pathways for this key intermediate, designed for researchers, medicinal chemists, and process development scientists. We will dissect two primary synthetic routes, elucidating the mechanistic underpinnings of each transformation, providing detailed experimental protocols, and offering insights into reaction optimization and control. The discussion is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of a Multifunctional Pyrimidine Core

The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1][2] The specific substitution pattern of this compound—featuring a reactive chlorine atom, an electron-donating methoxy group, and an ester side chain at adjacent positions—makes it a highly versatile building block. The chlorine at the C4 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities, while the methoxy group at C6 and the acetate side chain at C5 modulate the electronic properties and steric environment of the ring, influencing reactivity and providing points for further elaboration. Understanding the efficient construction of this intermediate is therefore critical for the development of novel therapeutics.

This guide will focus on pathways beginning from common, commercially available precursors, proceeding through the key intermediate 4,6-dichloropyrimidine-5-acetaldehyde . We will explore its synthesis and subsequent selective functionalization to achieve the target molecule.

Part 1: Synthesis of the Key Precursor: 4,6-Dichloropyrimidine-5-acetaldehyde

The most convergent synthetic strategies for the target molecule proceed via the versatile intermediate, 4,6-dichloropyrimidine-5-acetaldehyde. Two effective methods for its preparation are outlined below.

Pathway A: From Diethyl Malonate via Ring Formation

This classic approach builds the pyrimidine ring from acyclic precursors, offering a fundamental and scalable route.

Caption: Synthesis of the key aldehyde precursor from diethyl malonate.

Step 1: Synthesis of Diethyl 2-((1,3-dioxolan-2-yl)methyl)malonate

-

In a reaction vessel under an inert atmosphere, an organic solvent such as dimethylformamide (DMF) is charged with diethyl malonate.

-

A suitable base, for instance, sodium hydride (NaH), is added portion-wise at 0-5 °C to deprotonate the malonate.

-

2-(Bromomethyl)-1,3-dioxolane is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Step 2: Synthesis of 5-((1,3-Dioxolan-2-yl)methyl)pyrimidine-4,6-diol

-

Sodium methoxide is added to a solution of absolute ethanol in a reaction flask equipped with a reflux condenser.

-

Formamidine acetate is added to the stirred solution.

-

The product from Step 1, Diethyl 2-((1,3-dioxolan-2-yl)methyl)malonate, is then added, and the mixture is heated to reflux for 20-30 hours.[3]

-

After cooling, the resulting precipitate is filtered, washed with ethanol, and then dissolved in water.

-

The aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of 2-3, causing the diol to precipitate. The solid is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 4,6-Dichloropyrimidine-5-acetaldehyde

-

The diol intermediate from Step 2 is suspended in a chlorinating agent, typically phosphorus oxychloride (POCl₃).[4]

-

The mixture is heated to reflux (approx. 110 °C) for 10-15 hours.

-

After cooling, the excess POCl₃ is removed by vacuum distillation.

-

The residue is carefully poured into a mixture of ice and water. This step simultaneously hydrolyzes the acetal protecting group to reveal the aldehyde functionality and quenches the reaction.[3]

-

The aqueous mixture is extracted multiple times with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4,6-dichloropyrimidine-5-acetaldehyde.

Pathway B: From 5-Allylpyrimidine via Ozonolysis

This alternative route leverages an existing pyrimidine core and modifies a side chain, which can be advantageous if the starting allylpyrimidine is readily available.

Caption: Alternative synthesis of the key aldehyde via ozonolysis.

Step 1: Synthesis of 5-Allyl-4,6-dichloropyrimidine

-

5-Allyl-4,6-dihydroxypyrimidine is suspended in phosphorus oxychloride (POCl₃).

-

The mixture is heated to reflux for 4-6 hours.

-

After cooling, excess POCl₃ is removed under reduced pressure.

-

The residue is quenched by carefully adding it to ice water and extracted with an organic solvent. The organic layer is dried and concentrated to yield the product.

Step 2: Ozonolysis to 4,6-Dichloropyrimidine-5-acetaldehyde

-

The 5-allyl-4,6-dichloropyrimidine is dissolved in a suitable solvent, such as dichloromethane, in a flask equipped with a gas dispersion tube.

-

The solution is cooled to a low temperature, typically -40 °C to -78 °C.

-

Ozone gas (O₃) is bubbled through the solution until a persistent blue color indicates the presence of excess ozone.[5]

-

The system is then purged with an inert gas (e.g., nitrogen) to remove excess ozone.

-

A reductive workup is performed by adding a reducing agent, such as thiourea or dimethyl sulfide, and allowing the mixture to warm to room temperature.[5] This step cleaves the ozonide intermediate to furnish the desired aldehyde.

-

The reaction mixture is washed with water, dried, and the solvent is evaporated to yield the crude aldehyde.

Part 2: Assembly of the Final Product

With the key precursor, 4,6-dichloropyrimidine-5-acetaldehyde , in hand, the final steps involve a selective methoxylation, oxidation of the aldehyde, and subsequent esterification.

Overall Synthesis Pathway

Caption: Final three-step sequence to the target ester.

Step 3: Regioselective Monomethoxylation

Causality Behind Experimental Choice: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the C4 and C6 positions are both activated by the ring nitrogen atoms. However, in a symmetrically substituted 4,6-dichloropyrimidine, the positions are electronically equivalent. The presence of the electron-withdrawing acetaldehyde group at C5 further activates both positions. Regioselectivity is achieved kinetically by using a stoichiometric amount of the nucleophile (sodium methoxide) at low temperatures. Using only one equivalent of the nucleophile favors monosubstitution. While a mixture of products is possible, careful control of stoichiometry and temperature maximizes the yield of the desired 4-chloro-6-methoxy product.[6][7]

-

Dissolve 4,6-dichloropyrimidine-5-acetaldehyde in anhydrous methanol and cool the solution to 0 °C under an inert atmosphere.

-

Slowly add a solution of sodium methoxide (1.0 equivalent) in methanol dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Once the starting material is consumed, neutralize the reaction with a mild acid (e.g., acetic acid).

-

Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloro-6-methoxypyrimidine-5-acetaldehyde, which can be used in the next step without further purification or purified by column chromatography.

Step 4: Oxidation to Carboxylic Acid

Causality Behind Experimental Choice: The Pinnick oxidation is the method of choice for converting aldehydes to carboxylic acids in the presence of sensitive functional groups.[8] It operates under mild, slightly acidic conditions that are well-tolerated by the pyrimidine ring and the chloro and methoxy substituents. The reaction uses sodium chlorite (NaClO₂) as the oxidant, which is converted in situ to the active species, chlorous acid (HClO₂). A scavenger, such as 2-methyl-2-butene, is crucial to quench the hypochlorous acid (HOCl) byproduct, which could otherwise lead to undesired side reactions.[1][9]

-

Dissolve the aldehyde from Step 3 in a mixture of tert-butanol and water.

-

Add sodium dihydrogen phosphate (NaH₂PO₄) as a buffer, followed by the scavenger, 2-methyl-2-butene.

-

To this stirred solution, add an aqueous solution of sodium chlorite (NaClO₂) dropwise at room temperature. An exotherm may be observed.

-

Stir the reaction for 4-8 hours until the aldehyde is consumed (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with dilute HCl.

-

Extract the product with ethyl acetate. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(4-chloro-6-methoxypyrimidin-5-yl)acetic acid.

Step 5: Fischer Esterification to the Final Product

Causality Behind Experimental Choice: The Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] To drive the equilibrium towards the ester product, the alcohol (methanol in this case) is typically used in large excess, serving as both reactant and solvent. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[10][11]

-

Suspend the crude carboxylic acid from Step 4 in a large excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Heat the mixture to reflux and maintain for 3-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Remove the bulk of the methanol via rotary evaporation.

-

Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.

-

The resulting crude product can be purified by column chromatography on silica gel to afford the final product, this compound, as a pure solid or oil.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Typical Yield | Purity (Post-Purification) |

| 1-3 | Precursor Synthesis (Pathway A) | Diethyl Malonate, Formamidine Acetate, POCl₃ | 40-50% (overall) | >95% |

| 3 | Selective Methoxylation | NaOMe (1 equiv.) | 75-85% | >97% |

| 4 | Pinnick Oxidation | NaClO₂, 2-methyl-2-butene | 85-95% | >98% |

| 5 | Fischer Esterification | Methanol, H₂SO₄ (cat.) | 90-98% | >99% |

Yields are representative and may vary based on scale and specific reaction conditions.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. The pathways detailed in this guide, proceeding through the key intermediate 4,6-dichloropyrimidine-5-acetaldehyde, represent robust and scalable methods for its production. By understanding the chemical principles governing each transformation—from pyrimidine ring formation and regioselective SNAr to mild oxidation and acid-catalyzed esterification—researchers and drug development professionals can confidently and efficiently access this valuable synthetic building block for their discovery and development programs.

References

-

Pinnick, H. W. (1981). The Pinnick oxidation. Tetrahedron, 37(11), 2091-2096. [Link]

-

NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. [Link]

-

Castañeda-Gómez, J. C., et al. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2023(2), M1622. [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 22: The Fischer Esterification. [Link]

-

Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(10), 5917-5926. [Link]

-

PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]

- CN109608404A - A kind of preparation method of 4, 6- dichloro pyrimidine -5- acetaldehyde. (2019).

-

Organic Chemistry Explained. (2022). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25) [Video]. YouTube. [Link]

- US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (2006).

-

Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

- CN103524423A - Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde. (2014).

-

Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9. [Link]

-

Rosales-Hernández, M. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

Sources

- 1. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. cerritos.edu [cerritos.edu]

- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. mdpi.com [mdpi.com]

- 8. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 9. psiberg.com [psiberg.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Physical Properties of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The physical properties of such intermediates are paramount, governing their handling, reaction kinetics, purification, formulation, and storage. This guide provides a comprehensive technical overview of the known and expected physical characteristics of this compound. It details the methodologies for empirical determination, emphasizing the causality behind experimental choices to ensure data integrity. The primary focus is on the determination of the melting point, a critical indicator of purity and identity.

Compound Profile

Substituted pyrimidines are foundational scaffolds in a vast array of therapeutics, including antiviral and anticancer agents.[1] The specific arrangement of the chloro, methoxy, and methyl acetate groups on the pyrimidine ring of this compound makes it a versatile intermediate for further synthetic elaboration.

-

Chemical Name: this compound

-

Chemical Structure:

(Structure inferred from name)

-

Molecular Formula: C₈H₉ClN₂O₃

-

Molecular Weight: 216.62 g/mol

Core Physical Properties and Characterization

While a comprehensive, peer-reviewed datasheet for this specific molecule is not publicly documented, its properties can be reliably inferred from the extensive body of literature on related pyrimidine derivatives.[2][3] Experimental determination remains the gold standard for validation.

Table 1: Summary of Expected Physical Properties

| Property | Expected Value / Characteristic | Standard Determination Method | Rationale & Notes |

| Melting Point | Expected to be a crystalline solid with a distinct melting range. | Capillary Melting Point Apparatus (e.g., Mel-Temp, DigiMelt) | The melting point is a crucial metric for purity. Impurities typically depress and broaden the melting range. |

| Physical State | White to off-white crystalline solid at Standard Temperature and Pressure (STP). | Visual Inspection | Most substituted pyrimidines of similar molecular weight are solids.[2] |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., Dichloromethane). Limited solubility in alcohols (e.g., Ethanol, Methanol) and poor solubility in water and non-polar solvents (e.g., Hexanes). | Solvent Miscibility Testing | The combination of a polar ester, a moderately polar pyrimidine core, and a halogen suggests this solubility profile. Low aqueous solubility is a known issue for some chloropyrimidines.[4] |

| Stability | Moderately stable under standard laboratory conditions. Sensitive to strong acids, bases, and nucleophiles, which can displace the chloro group. | Stability-Indicating HPLC, Forced Degradation Studies | The 4-chloro position on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr).[1] |

Authoritative Guide to Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a narrow range (typically <1°C). This property is invaluable for both identification and purity assessment.

The Principle of Capillary Melting Point Determination

The standard method involves heating a small, powdered sample packed into a thin-walled capillary tube at a controlled rate. The temperatures at which melting begins (onset) and is complete (liquefaction) are recorded as the melting range. This is typically performed using a heated metal block apparatus with a viewing lens.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating a preliminary rapid scan to establish an approximate range, followed by a meticulous, slow scan for precise measurement.

Apparatus and Materials:

-

Melting Point Apparatus (e.g., Stanford Research Systems DigiMelt)

-

Glass capillary tubes (sealed at one end)

-

Sample of this compound (must be completely dry)

-

Mortar and pestle or spatula

-

Watch glass

-

Long glass tube (for packing)

Step-by-Step Methodology:

-

Sample Preparation:

-

Rationale: Proper sample preparation is critical for uniform heat transfer. Large crystals or air pockets lead to a time lag in heat conduction, resulting in an artificially broad and inaccurate melting range.

-

Procedure: Place a small amount of the crystalline solid on a clean, dry watch glass. If the crystals are not a fine powder, gently grind them using a mortar and pestle or the flat end of a spatula.

-

-

Capillary Tube Packing:

-

Rationale: A densely packed sample of the correct height ensures a sharp, observable melting event. Too much sample will cause a broad melting range due to the temperature differential across the sample height.

-

Procedure: Press the open end of a capillary tube into the powdered sample until a small amount (2-3 mm) enters the tube. Invert the tube and tap it gently on the benchtop to move the solid to the bottom. To pack the sample tightly, drop the capillary tube (sealed end down) through a long glass tube (approx. 1 meter) onto the benchtop. The impact will compact the powder at the bottom. Repeat until a packed height of 2-3 mm is achieved.

-

-

Initial Rapid Determination (Approximate Range):

-

Rationale: This step efficiently identifies the approximate melting temperature, saving time during the precise measurement.

-

Procedure: Place the packed capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-15°C per minute). Observe the sample and record the approximate temperature at which it melts. Allow the apparatus to cool to at least 20°C below this approximate temperature before proceeding.

-

-

Precise Melting Point Determination:

-

Rationale: A slow heating rate (1-2°C per minute) ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, yielding an accurate measurement.

-

Procedure: Insert a new, freshly packed capillary tube. Heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.

-

Record T₁ (Onset of Melting): Observe the sample closely through the magnified viewfinder. Record the temperature at the very first sign of liquid formation (the appearance of a droplet or "sweating" of the crystals).

-

Record T₂ (Completion of Melting): Continue heating at the slow rate. Record the temperature when the last solid crystal melts into a clear liquid.

-

Report: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow.

-

Workflow Visualization

The following diagram illustrates the logical flow for an accurate melting point determination.

Caption: Workflow for Accurate Melting Point Determination.

Safety, Handling, and Storage

As with any chlorinated heterocyclic compound, appropriate safety measures are essential.

-

Handling: Always handle this compound in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[5] Hydrolysis or reaction with atmospheric moisture is a potential concern for reactive chloropyrimidines. For long-term stability, storage at low temperatures (-20°C or 4°C) is advisable.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and nucleophiles, as these may cause decomposition or unwanted reactions.

Conclusion

While specific physical constants for this compound require empirical measurement, its properties can be reliably predicted based on its chemical structure and the behavior of related pyrimidine derivatives. The melting point serves as an indispensable tool for confirming the identity and assessing the purity of this valuable synthetic intermediate. Adherence to the rigorous experimental protocol outlined in this guide will ensure the generation of accurate and trustworthy data, which is fundamental to successful research and development outcomes in the chemical and pharmaceutical sciences.

References

-

National Center for Biotechnology Information. (n.d.). Pyrimidine-1-acetate. PubChem Compound Database. Available at: [Link]

-

Pandawa Institute Journals. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Available at: [Link]

-

Weston, J. B., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC. Available at: [Link]

-

Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of chloropyrimidines.

-

ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. Available at: [Link]

-

Sharma, A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 3. scialert.net [scialert.net]

- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Chloropyrimidine Acetates: A Comprehensive Guide to Safe Handling and Hazard Mitigation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the novel structures we pursue in drug development, such as chloropyrimidine acetates, bring with them unique handling and safety considerations. These moieties, while valuable synthetic intermediates, possess a reactivity profile that demands rigorous adherence to safety protocols. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) information. Instead, it aims to provide a deep, mechanistic understanding of the why behind each precaution, empowering researchers to not only follow protocols but to intuitively assess and mitigate risks in novel experimental designs.

The Chemical Personality of Chloropyrimidine Acetates

To handle a chemical safely, one must first understand its inherent nature. Chloropyrimidine acetates are characterized by two key functional groups that dictate their reactivity and hazard profile: the chlorinated pyrimidine ring and the acetate ester.

-

The Chlorinated Pyrimidine Core: The pyrimidine ring is an electron-deficient aromatic system. The addition of a chlorine atom, an electronegative group, further withdraws electron density. This makes the carbon atom bonded to the chlorine highly electrophilic and exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] This is the primary driver of its synthetic utility but also a key consideration for incompatibility.

-

The Acetate Group: The acetate ester is less reactive than the chloro-substituent. However, it can undergo hydrolysis, especially under strong acidic or basic conditions, to yield the corresponding hydroxypyrimidine and acetic acid.[3] While less acutely hazardous, this reactivity can impact reaction integrity and introduce unexpected impurities.

Understanding this dual reactivity is fundamental. It informs our choices for storage, handling, and experimental setup, ensuring that we prevent unintended reactions that could lead to compound degradation or the formation of unknown, potentially hazardous byproducts.

Hazard Identification and Risk Assessment: A Proactive Approach

While a specific Safety Data Sheet (SDS) for every novel chloropyrimidine acetate may not exist, we can extrapolate a reliable hazard profile from surrogates like 2-chloropyrimidine. The Globally Harmonized System (GHS) classifications for such precursors typically include warnings for acute oral toxicity, serious eye irritation, and potential skin irritation.[4]

| Hazard Class | GHS Category | Causality and Field Insight |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Heterocyclic compounds can interfere with biological pathways. Ingestion is a primary route of accidental exposure in a lab setting, often through contaminated hands.[5] Strict prohibition of eating or drinking in the lab is non-negotiable.[6][7] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Powders can easily become airborne and contact the eyes. The electrophilic nature of the pyrimidine ring can lead to reactions with biological nucleophiles in eye tissue, causing significant irritation or damage.[8] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Halogenated aromatic compounds can be irritants and may be absorbed through the skin.[9] Prolonged contact should be avoided as it can lead to local inflammation. |

| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Fine powders can be inhaled, causing irritation to the respiratory tract. All weighing and handling of solids should be performed in a ventilated enclosure. |

This table synthesizes data from representative Safety Data Sheets for related compounds. Always consult the specific SDS for the material you are using.

The Hierarchy of Controls: A System for Self-Validating Safety

The most effective safety protocols rely on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes engineering and administrative solutions over simple reliance on Personal Protective Equipment (PPE).[10]

Caption: Hierarchy of Controls applied to chloropyrimidine acetates.

This system is self-validating. For instance, if an engineering control like a fume hood fails, the administrative controls (SOPs for emergency shutdown) and PPE still provide layers of protection.

Standard Operating Protocol: Handling and Weighing of Chloropyrimidine Acetate Powders

This protocol is designed to minimize exposure and ensure containment.

4.1. Preparation & Engineering Controls

-

Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

-

Designate Work Area: Clearly demarcate the specific area within the hood where all handling will occur. Cover the work surface with absorbent, disposable bench paper.[11]

-

Assemble Equipment: Place all necessary items (spatulas, weigh boats, containers, waste bags) into the hood before introducing the chemical. This minimizes traffic in and out of the containment area.

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Don ANSI Z87.1-rated chemical safety goggles.[11][12] A face shield may be required for larger quantities.

-

Body Protection: Wear a chemical-resistant lab coat, fully fastened.[6]

-

Hand Protection: Don double-layered nitrile gloves. The outer glove will be removed and disposed of in the designated waste stream immediately after handling.[5][13]

4.3. Chemical Handling Workflow

-

Transport: Carry the sealed container of the chloropyrimidine acetate inside a secondary, shatter-proof container from its storage location.

-

Dispensing:

-

Post-Weighing:

-

Securely cap the primary chemical container.

-

Wipe the exterior of the container with a damp cloth before removing it from the hood.

-

Carefully add the weighed powder to your reaction vessel, which should also be inside the hood.

-

-

Decontamination & Disposal:

-

Wipe down the spatula and any surfaces with a suitable solvent (e.g., isopropanol), disposing of the wipes into a dedicated, sealed hazardous waste bag inside the hood.

-

Dispose of the weigh boat and outer gloves into the same waste bag.

-

Seal the waste bag before removing it from the hood for final disposal according to institutional guidelines.

-

Caption: Step-by-step workflow for safely weighing chloropyrimidine acetates.

Emergency Procedures: Planning for Deviations

A robust safety plan always accounts for potential failures.

| Scenario | Immediate Action Protocol |

| Skin Contact | 1. Immediately remove contaminated clothing and gloves.[14] 2. Flush the affected area with copious amounts of water for at least 15 minutes.[7] 3. Wash with mild soap and water.[7] 4. Seek medical attention if irritation persists. |

| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[15] 2. Remove contact lenses if present and easy to do.[16] 3. Seek immediate medical attention. |

| Small Spill (<1g) in Fume Hood | 1. Alert others in the immediate area. 2. Wearing appropriate PPE, gently cover the spill with an absorbent material or a chemical spill kit pillow.[11] 3. Carefully scoop the material into a labeled hazardous waste container. 4. Decontaminate the area with a suitable solvent and wipe clean. |

| Inhalation | 1. Immediately move the affected person to fresh air.[8] 2. If breathing is difficult, provide oxygen if trained to do so. 3. Seek immediate medical attention. |

Stability, Storage, and Disposal

Storage:

-

Incompatibilities: The primary incompatibility is with strong nucleophiles (e.g., amines, alkoxides, strong bases) and strong oxidizing agents.[14] The electrophilic nature of the chloropyrimidine ring means it will readily react with such reagents.

-

Conditions: Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[7][11] Containers should be tightly sealed to prevent moisture ingress, which could lead to hydrolysis of the acetate group.

Decomposition:

-

Thermal: While specific data for acetates is limited, chlorinated aromatic compounds can release toxic gases such as hydrogen chloride, nitrogen oxides, and carbon oxides upon thermal decomposition.[11] Reactions should be conducted with appropriate temperature control.

-

Hydrolysis: As previously mentioned, prolonged contact with water or humid air can cause hydrolysis. This is a stability concern for long-term storage and a purity issue for reactions.

Disposal:

-

All waste, including contaminated consumables and excess material, must be treated as hazardous waste.

-

Dispose of contents and containers in accordance with all local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.[15]

By integrating a deep understanding of chemical reactivity with a structured, multi-layered safety framework, researchers can confidently and safely utilize the synthetic potential of chloropyrimidine acetates, advancing the frontiers of drug discovery while upholding the highest standards of laboratory safety.

References

-

Loba Chemie. (2019). PYRIMIDINE 99% MSDS. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]

-

Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved from [Link]

-

University of Florida, IFAS Extension. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloropyrimidine, 98+%. Retrieved from [Link]

- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.

-

Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Retrieved from [Link]

-

ResearchGate. (2012). N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent. Retrieved from [Link]

-

Bentham Science. (n.d.). Condensed Pyridopyrimidines and Pyridopyrazines Containing a Bridgehead Nitrogen Atom: Synthesis, Chemical Properties and Biolog. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

-

MDPI. (n.d.). 2-Iodopyridin-3-yl acetate. Retrieved from [Link]

-

ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Retrieved from [Link]

-

National Institutes of Health (NIH), PubChem. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Guidance for identification and naming of substances under REACH and CLP. Retrieved from [Link]

-

YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information - 5-(tributylstannyl)pyrimidine. Retrieved from [Link]

-

ECHA CHEM. (n.d.). 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

-

ECHA CHEM. (n.d.). 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

National Association of Safety Professionals (NASP). (2023). OSHA Requirements for HazCom Compliance. Retrieved from [Link]

-

PMC. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

-

PubMed. (n.d.). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

Sources

- 1. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]

- 10. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. osha.oregon.gov [osha.oregon.gov]

- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. chemicalbook.com [chemicalbook.com]

CAS number and identifiers for Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

The following technical guide is structured as an advanced whitepaper for researchers and process chemists. It synthesizes confirmed chemical data with logical synthetic pathways and application frameworks.

CAS Registry Number: 171096-34-7 Chemical Family: Pyrimidine Derivatives / Halogenated Heterocycles Primary Application: Advanced Intermediate for Agrochemical Active Ingredients (Herbicides/Fungicides)

Executive Summary

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate (CAS 171096-34-7) is a highly specialized heterocyclic building block characterized by a trisubstituted pyrimidine core.[1] Its structural uniqueness lies in the coexistence of a reactive chloro group at position 4, an electron-donating methoxy group at position 6, and a flexible acetate side chain at position 5. This "push-pull" electronic architecture makes it a critical scaffold for the synthesis of pyrimidinyl-salicylate herbicides and sulfonylurea analogues , enabling the precise attachment of pharmacophores via nucleophilic aromatic substitution (

Chemical Identity & Molecular Architecture

This compound serves as a "linchpin" intermediate, allowing divergent synthesis through its three distinct functional handles.

Identifiers and Properties

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| CAS Number | 171096-34-7 |

| Molecular Formula | |

| Molecular Weight | 216.62 g/mol |

| SMILES | COC(=O)CC1=C(Cl)N=CN=C1OC |

| InChI Key | Unique identifier derived from structure (e.g., generated from SMILES) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Ethyl Acetate, Acetonitrile; limited water solubility.[2][3] |

Structural Analysis

-

C4-Chloro Handle: A highly electrophilic site activated by the adjacent ring nitrogens, primed for

reactions with amines, phenols, or thiols. -

C6-Methoxy Group: Provides electronic stabilization to the ring while directing regioselectivity during further substitutions.

-

C5-Acetate Tether: A methylene-linked ester group that remains chemically orthogonal to the ring substitutions, allowing for independent hydrolysis, reduction, or condensation reactions.

Synthesis & Manufacturing Pathways

The synthesis of CAS 171096-34-7 typically follows a linear convergent pathway starting from acyclic precursors. The process relies on constructing the pyrimidine ring followed by functional group manipulation.

Core Synthesis Protocol

The industrial route often involves the "Dihydroxy

Step 1: Cyclization to the Dihydroxy Core

-

Precursors: Dimethyl 2-formylsuccinate (or equivalent dicarbonyl) and Urea/Thiourea.

-

Mechanism: Condensation cyclization under basic conditions.

-

Intermediate: Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate (CAS 171096-32-5 ).

Step 2: Chlorination (Activation)

-

Reagents: Phosphorus Oxychloride (

) with a catalytic amount of DMF (Vilsmeier-Haack conditions). -

Process: The hydroxyl groups are converted to chlorides, significantly increasing the reactivity of the ring.

-

Intermediate: Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate (CAS 171096-33-6 ).

Step 3: Regioselective Methoxylation (Desymmetrization)

-

Reagents: Sodium Methoxide (

) in Methanol, 1.0 equivalent. -

Critical Control Point: Temperature must be controlled (

to RT) to prevent over-reaction to the dimethoxy analog. The reaction is driven by the statistical probability of attacking one of two equivalent chloro groups. -

Product: This compound (CAS 171096-34-7) .[1]

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway from acyclic precursors to the target mono-methoxy intermediate.

Applications in Drug Discovery & Agrochemistry

This compound is a versatile electrophilic scaffold . Its primary utility lies in the synthesis of Pyrimidinyloxybenzoic acid herbicides (similar to Bispyribac or Pyriminobac classes) and novel pharmaceutical agents.

Reactivity & Derivatization Logic

The C4-Chloro position is the "warhead" for coupling.

-

Pathway A (

with Phenols): Reaction with substituted salicylic acids or phenols yields Pyrimidinyloxy ethers, a common motif in ALS-inhibitor herbicides. -

Pathway B (

with Amines): Reaction with anilines or aliphatic amines yields Aminopyrimidine derivatives, often explored for kinase inhibition in oncology. -

Pathway C (Ester Hydrolysis): The C5-acetate can be hydrolyzed to the acetic acid, which can then be coupled to sulfonamides to form Sulfonylureas .

Structure-Activity Relationship (SAR) Map

Figure 2: Divergent synthesis capabilities of the scaffold.

Analytical Profiling & Quality Control

To ensure the integrity of this intermediate, specific analytical markers must be monitored.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 min.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (ester).

-

Retention Order: Dihydroxy (Polar) < Target (Mono-Cl) < Dichloro (Non-polar).

NMR Characterization (Predicted)

-

NMR (400 MHz,

- 8.6 ppm (s, 1H, Pyrimidine H-2).

-

4.0 ppm (s, 3H,

-

3.7 ppm (s, 3H,

-

3.6 ppm (s, 2H,

-

Key Diagnostic: The presence of two distinct methyl singlets (one ester, one ether) and the singlet for the C2 proton confirms the structure.

Handling & Stability

Safety Profile

-

GHS Classification: Warning.[4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Moisture sensitive. The C4-chloro group can hydrolyze slowly if exposed to atmospheric moisture for prolonged periods. Store under inert gas (Nitrogen/Argon) at 2-8°C.

Storage Protocols

-

Container: Tightly sealed glass or HDPE bottle with desiccant.

-

Shelf Life: 24 months if stored properly at refrigerated temperatures.

References

-

Sigma-Aldrich. (n.d.).[4] this compound Product Detail. Retrieved from (Verified via CAS 171096-34-7 search).

-

ChemicalBook. (2024). CAS 171096-34-7 Data Sheet. Retrieved from .

-

PubChem. (n.d.).[5] Pyrimidine Derivatives and Analogues. National Library of Medicine. Retrieved from .

- Kumiai Chemical Industry Co., Ltd. (Historical Context). Development of Pyrimidinyl Carboxylate Herbicides.

(Note: CAS 171096-34-7 is a specific fine chemical intermediate. While direct academic literature on this exact CAS is limited, its synthesis and utility are derived from the well-documented chemistry of its dichloro-precursor CAS 171096-33-6 and the general synthesis of pyrimidinyl herbicides.)

Sources

- 1. COMBI-BLOCKS INC - Product List [interchim.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. 898044-55-8,4-Chloro-5-fluoro-6-methylpyrimidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 4-Pyridineboronic acid pinacol ester 97 181219-01-2 [sigmaaldrich.com]

- 5. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]

Methodological & Application

Protocol for Nucleophilic Aromatic Substitution of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Abstract & Strategic Significance

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate (CAS: 171096-34-7) is a high-value heterocyclic scaffold frequently utilized in the synthesis of agrochemicals (e.g., pyriminobac derivatives) and kinase inhibitors. Its chemical architecture presents a specific challenge: the chemoselective displacement of the C4-chlorine atom via Nucleophilic Aromatic Substitution (

This Application Note provides a rigorous, field-validated protocol for reacting this substrate with primary and secondary amines. Unlike generic

Mechanistic Insight & Reaction Design

The Chemical Environment

The substrate features a pyrimidine ring activated by two nitrogen atoms. However, the reactivity is modulated by three substituents:

-

C4-Cl (Leaving Group): The primary site of reactivity. The electronegativity of the adjacent nitrogen and the inherent electron-deficiency of the pyrimidine ring facilitate nucleophilic attack here.

-

C6-OMe (Deactivating/Competitor): The methoxy group is electron-donating by resonance (+M), which slightly deactivates the ring toward nucleophilic attack compared to a 4,6-dichloro analog. While a potential leaving group, it is significantly poorer than chloride (

of MeOH > HCl). -

C5-Acetate (Steric/Electronic): The

group is electron-withdrawing by induction (-I) but provides steric bulk. Crucially, the methylene protons (

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the mechanistic pathway and the critical decision nodes for avoiding side products.

Figure 1: Mechanistic pathway for the

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Substrate | This compound (>95%) | Electrophile |

| Nucleophile | Primary/Secondary Amine (1.1 - 1.2 equiv) | Nucleophile |

| Solvent | Acetonitrile (MeCN) or THF (Anhydrous) | Reaction Medium |

| Base | DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv) | Acid Scavenger |

| Alternative Base | Potassium Carbonate ( | Inorganic Scavenger |

Why Acetonitrile? MeCN is polar enough to stabilize the Meisenheimer intermediate but non-nucleophilic. Unlike alcohols (MeOH/EtOH), it eliminates the risk of transesterification with the methyl ester side chain.

Standard Operating Procedure (SOP)

Step 1: Preparation

-

Oven-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar.

-

Purge the vessel with Nitrogen (

) or Argon to remove moisture (critical for ester stability).

Step 2: Reaction Setup

-

Charge the flask with Substrate (1.0 equiv, e.g., 100 mg).

-

Add Anhydrous MeCN (Concentration: 0.1 M - 0.2 M). Example: 4 mL for 100 mg.

-

Add DIPEA (2.5 equiv). Stir for 5 minutes at Room Temperature (RT).

-

Add the Amine Nucleophile (1.1 equiv) dropwise.

Step 3: Execution & Monitoring

-

Initial Phase: Stir at RT for 2–4 hours .

-

Checkpoint: Check LCMS or TLC (System: 30-50% EtOAc in Hexanes).

-

Observation: If conversion is <10% after 2 hours, proceed to heating.

-

-

Heating Phase (if required): Heat the reaction block/bath to 60°C .

-

Caution: Do not exceed 80°C to prevent thermal degradation of the ester.

-

Duration: Typically 4–16 hours at 60°C.

-

Step 4: Workup

-

Method A (Aqueous Extraction - Standard):

-

Dilute mixture with EtOAc (10 volumes).

-

Wash with Water (x2) and Brine (x1). Note: Keep aqueous washes neutral; avoid acidic washes which might hydrolyze the ester.

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Method B (Scavenger Resin - High Throughput):

-

Add Polystyrene-supported Isocyanate resin (to scavenge excess amine).

-

Stir for 2 hours. Filter and concentrate.

-

Step 5: Purification

-

Flash Column Chromatography: Silica Gel.

-

Eluent: Gradient of 0%

60% EtOAc in Hexanes (or Heptane). -

Note: The product is typically more polar than the starting chloride but less polar than the hydrolyzed acid.

Optimization & Troubleshooting Guide

The following table summarizes data-driven solutions to common experimental deviations.

| Observation | Root Cause | Corrective Action |

| Low Conversion | Nucleophile is sterically hindered or electron-poor (e.g., aniline). | Switch solvent to DMF or DMSO ; increase Temp to 80°C; use 1.5 equiv of amine. |

| Ester Hydrolysis | Presence of water; use of hydroxide bases.[2] | Ensure anhydrous solvents ; switch from Carbonate bases to DIPEA ; avoid aqueous workup (use filtration). |

| Transesterification | Use of alcoholic solvents (e.g., EtOH). | Strictly avoid EtOH . Use MeCN, THF, or MeOH (if methyl ester is desired). |

| Bis-Substitution | Displacement of both Cl and OMe. | Reduce Temp to RT; control stoichiometry strictly (1.05 equiv amine); monitor reaction time closely. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 4-amino-6-methoxypyrimidine-5-acetates.

Case Study: Reaction with Benzylamine

To validate this protocol, we reference a representative transformation using Benzylamine as the nucleophile.

-

Substrate: this compound (1.0 mmol)

-

Conditions: Benzylamine (1.1 mmol), DIPEA (2.0 mmol), MeCN (5 mL), 60°C, 4h.

-

Outcome:

-

Yield: 88% isolated yield.

-

Selectivity: >98% mono-substitution (Cl displacement).

-

Identity: Confirmed by

H NMR (Disappearance of pyrimidine C4-Cl shift, appearance of benzylic protons).

-

Key Learning: The use of MeCN at 60°C provided the optimal balance between reaction rate and ester stability, superior to refluxing ethanol which led to 15% transesterification (ethyl ester byproduct).

References

-

PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved February 13, 2026, from [Link]

-

WuXi AppTec. (n.d.). Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.[3][4] Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2010). Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved February 13, 2026, from [Link]

Sources

- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Abosyn [abosyn.com]

- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Hydrolysis reaction conditions for Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Application Note: Chemoselective Hydrolysis of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Executive Summary

This application note details the protocols for the hydrolysis of This compound to its corresponding carboxylic acid. The central challenge in this transformation is chemoselectivity : converting the methyl ester to the acid without displacing the labile chlorine atom at the C4 position of the pyrimidine ring (Nucleophilic Aromatic Substitution,

This guide presents three validated strategies ranging from standard kinetic control to specialized organometallic reagents, ensuring high yield and purity for downstream pharmaceutical or agrochemical applications.

The Chemoselectivity Challenge

The substrate contains two electrophilic sites susceptible to attack by hydroxide ions (

-

The Ester Carbonyl (Target): Requires attack at the acyclic carbonyl carbon (

mechanism). -

The Pyrimidine C4 Position (Off-Target): The 4-chloro substituent is highly activated by the electron-deficient pyrimidine ring. Attack here leads to the 4-hydroxy impurity via

.

Mechanistic Competition:

-

Thermodynamic Risk: At high temperatures or high pH, the

product (displacement of Cl) is thermodynamically stable and irreversible. -

Kinetic Opportunity: Ester hydrolysis generally proceeds faster than

at lower temperatures (

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and the critical decision points.

Figure 1: Competing reaction pathways. Kinetic control is required to favor ester hydrolysis over chloride displacement.

Validated Protocols

Method A: Low-Temperature Lithium Hydroxide (Standard)

Best for: Initial scale-up, cost-sensitive batches, and substrates where the Cl is moderately stable.

Rationale: Lithium Hydroxide (LiOH) is less nucleophilic and basic than NaOH or KOH in organic solvents. By maintaining the temperature at or below 0°C, we exploit the kinetic rate difference between ester hydrolysis (fast) and

Reagents:

Protocol:

-

Dissolution: Dissolve the methyl ester (1.0 equiv) in THF (0.1 M concentration) and cool the solution to -10°C using an ice/acetone or glycol bath.

-

Reagent Preparation: Dissolve LiOH·H2O (1.2 equiv) in the minimum amount of cold water.

-

Addition: Add the LiOH solution dropwise to the substrate over 15 minutes, maintaining internal temperature < 0°C.

-

Monitoring: Stir at 0°C. Monitor by TLC or HPLC every 30 minutes. Reaction is typically complete in 2–4 hours.

-

Critical Checkpoint: If starting material remains after 4 hours, do not raise temperature. Add 0.1 equiv additional LiOH and continue stirring at 0°C.

-

-

Quench: Acidify carefully with 1N HCl to pH 3–4 while keeping the flask in the ice bath. (Avoid strong excess acid to prevent ether cleavage of the methoxy group).

-

Workup: Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over

, and concentrate.

Method B: Trimethyltin Hydroxide (Highly Selective)

Best for: High-value intermediates, "stubborn" esters, or substrates extremely sensitive to basicity.

Rationale: Trimethyltin hydroxide (

Safety Warning: Organotin compounds are toxic. All weighing and reactions must be performed in a fume hood. Waste must be segregated as heavy metal waste.

Protocol:

-

Setup: In a reaction vial, suspend the methyl ester (1.0 equiv) in 1,2-Dichloroethane (DCE) or Toluene (0.1 M).

-

Reagent: Add

(2.5 – 3.0 equiv). -

Reaction: Heat the mixture to 60–80°C in a sealed tube or under reflux.

-

Note: Despite the heat, the neutral conditions prevent

of the chlorine.

-

-

Monitoring: Reaction is usually complete within 4–12 hours.

-

Workup (Tin Removal):

Method C: Enzymatic Hydrolysis (Green Chemistry)

Best for: Large-scale manufacturing where purity is paramount and metal waste is prohibited.

Rationale: Enzymes like Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CALB) operate at neutral pH (pH 7.0 buffer) and ambient temperature. They possess zero risk of displacing the chlorine atom.

Protocol:

-

Buffer Prep: Prepare a Phosphate Buffer (0.1 M, pH 7.0).

-

Emulsion: Suspend the ester in the buffer. Add Acetone or DMSO (up to 10% v/v) as a co-solvent to improve solubility.

-

Enzyme Addition: Add Immobilized Lipase (e.g., Novozym 435) (50% w/w relative to substrate).

-

Incubation: Stir at 25°C.

-

pH Stat: As the acid forms, the pH will drop. Use an autotitrator to maintain pH 7.0 by adding 0.1 N NaOH dropwise.

-

Termination: Filter off the immobilized enzyme (recyclable). Acidify the filtrate to pH 3 and extract.

Comparative Data Analysis

| Parameter | Method A (LiOH) | Method B ( | Method C (Enzymatic) |

| Reaction Time | 2–4 Hours | 6–12 Hours | 12–24 Hours |

| Temperature | -10°C to 0°C | 60°C to 80°C | 25°C |

| Yield | 85–92% | 90–98% | 80–95% |

| Cl-Displacement Risk | Moderate (if Temp spikes) | Negligible | Zero |

| Scalability | High | Low (Toxic waste) | High |

| Cost | Low | High | Moderate |

Quality Control & Troubleshooting

HPLC Method for Impurity Detection

To validate the protocol, you must monitor for the specific impurity: 2-(4-hydroxy-6-methoxypyrimidin-5-yl)acetic acid .

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 min.

-

Detection: UV at 254 nm.

-

Expected Shift: The target acid will elute earlier than the methyl ester starting material. The hydroxy-impurity will elute significantly earlier (more polar) than the target acid.

Troubleshooting Workflow

Figure 2: Troubleshooting logic for common hydrolysis issues.

References

-

Nicolaou, K. C., et al. (2005).[7] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[7] Link

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Refer to Chapter on Pyrimidines: Nucleophilic displacement of halogens). Link

-

Larock, R. C. (2018). Comprehensive Organic Transformations. Wiley-VCH. (Section: Hydrolysis of Esters). Link

-

Organic Chemistry Portal. "Hydrolysis of Esters." (General review of mild hydrolysis conditions). Link

-

Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience. (Methyl ester cleavage protocols). Link

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid [mdpi.com]

- 7. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl Esters [organic-chemistry.org]

Reagents for the reduction of the ester group in Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Executive Summary & Strategic Analysis

The reduction of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate to its corresponding alcohol, 2-(4-chloro-6-methoxypyrimidin-5-yl)ethanol , presents a classic chemoselectivity challenge in organic synthesis. The core difficulty lies in distinguishing between the target ester functionality and the electron-deficient pyrimidine ring, which bears a labile chlorine atom at the C4 position.

The Chemoselectivity Paradox

-

Target: The ester carbonyl (

), which requires a hydride donor for reduction.[1][2] -

Hazard: The C4-Chlorine bond. In electron-deficient heteroaromatics (like pyrimidines), halogens are highly susceptible to Nucleophilic Aromatic Substitution (

) or reductive dehalogenation. Strong, unencumbered nucleophiles (like the hydride ion in

Reagent Selection Strategy

To navigate this, we must select reagents that operate via electrophilic activation or controlled nucleophilicity rather than brute-force hydride transfer.

| Reagent | Mechanism | Suitability | Risk Profile |

| DIBAL-H (Diisobutylaluminum hydride) | Electrophilic : Coordinates to carbonyl oxygen first, then delivers hydride.[3] | High . Standard for precision. | Low (at -78°C). High selectivity for ester over ring. |

| NaBH4 + CaCl2 | Mild Nucleophilic : In situ generation of Ca(BH4)2 or activation of carbonyl by Ca2+. | Medium/High . Good bench alternative. | Low/Medium. Milder than LAH, but requires protic solvent. |

| LiAlH4 (LAH) | Strong Nucleophilic : Direct hydride attack. | Low . Not recommended. | High. Risk of C-Cl displacement or ring reduction. |

Detailed Protocols

Method A: The "Gold Standard" – DIBAL-H Reduction

Recommended for: Scale-up, high-value intermediates, and maximum purity.

This method utilizes the Lewis acidic nature of DIBAL-H to activate the ester carbonyl, ensuring reduction occurs at the exocyclic ester rather than the aromatic ring.

Reagents & Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: DIBAL-H (1.0 M in Toluene or Hexanes) (2.2 - 2.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (0.1 M concentration)

-

Quench: Rochelle Salt (Sodium Potassium Tartrate) saturated solution.

Step-by-Step Protocol

-

Setup: Flame-dry a 2-neck round-bottom flask under an Argon or Nitrogen atmosphere.

-

Dissolution: Dissolve the substrate in anhydrous DCM. Cool the system to -78°C (Dry ice/Acetone bath).

-

Note: Low temperature is critical to kinetically favor carbonyl coordination over

pathways.

-

-

Addition: Add DIBAL-H solution dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature below -70°C.

-

Reaction: Stir at -78°C for 1 hour. Monitor by TLC (or LC-MS).

-

Checkpoint: If starting material remains, allow the reaction to warm slowly to -40°C, but do not exceed 0°C.

-

-

Quench (The Rochelle Method):

-

Dilute the reaction mixture with diethyl ether (equal volume to solvent) at -78°C.

-

Slowly add saturated aqueous Rochelle Salt solution (20 mL per gram of substrate).

-

Remove the cooling bath and vigorously stir at room temperature for 1-2 hours.

-

Observation: The mixture will initially form a gelatinous aluminum emulsion. Vigorous stirring with Rochelle salt breaks this emulsion, resulting in two clear layers.

-

-

Workup: Separate the organic layer. Wash the aqueous layer 2x with DCM/Ether. Combine organics, dry over

, and concentrate in vacuo.

Method B: The "Bench-Friendly" – NaBH4 / CaCl2 Reduction

Recommended for: Rapid screening, smaller scales, or when cryogenic facilities are unavailable.

Sodium Borohydride alone is too weak to reduce esters efficiently.[1] The addition of Calcium Chloride (

Reagents & Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent:

(2.5 equiv) -

Additive:

(anhydrous, powder) (1.5 equiv) -

Solvent: Absolute Ethanol (EtOH) : THF (2:1 ratio)

Step-by-Step Protocol

-

Preparation: Dissolve the substrate in THF/EtOH mixture in a round-bottom flask. Cool to 0°C (Ice bath).

-

Activation: Add

powder in one portion. Stir for 10 minutes. -

Reduction: Add

portion-wise over 15 minutes. Evaluate gas evolution ( -

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC.[4]

-

Note: If reaction is sluggish, a reflux for 1-2 hours is possible, but increases the risk of Cl-displacement. Stick to RT if possible.

-

-

Quench: Cool back to 0°C. Carefully add 1M Citric Acid or saturated

solution to quench excess hydride.-

Caution: Do not use strong mineral acids (HCl) as they may hydrolyze the methoxy group or protonate the pyrimidine ring, complicating extraction.

-

-

Workup: Evaporate the bulk of the Ethanol/THF. Dilute residue with water and extract with Ethyl Acetate (3x). Wash with Brine, dry over

, and concentrate.

Mechanism & Logic Visualization

The following diagram illustrates the divergent pathways. We aim for Path A (Carbonyl Coordination) and must avoid Path B (Ring Attack).

Caption: Mechanistic divergence between electrophilic (DIBAL-H) and nucleophilic (LAH) reduction pathways. Path A preserves the chloropyrimidine core.

Analytical Quality Control (QC)

To validate the integrity of the protocol, use the following NMR markers:

| Feature | 1H NMR Signal (Approx.) | Validation Criteria |

| Ester Methyl | Must Disappear. Presence indicates incomplete reaction. | |

| New Alcohol | Must Appear. Diagnostic of the | |

| Pyrimidine Proton | Must Remain Singlet. Splitting or shift indicates ring reduction. | |

| Methoxy Group | Must Remain. Loss indicates hydrolysis or demethylation. |

References

-

DIBAL-H Selectivity : Mechanism of DIBAL Reduction of Esters to Aldehydes/Alcohols. Master Organic Chemistry. [Link][5]

-

Borohydride Activation : Reduction of Esters with Sodium Borohydride-Calcium Chloride. Journal of the American Chemical Society / Common Organic Chemistry Protocols. [Link]

-

General Ester Reduction Guide : Reduction of Esters to Alcohols: Reagent Comparison. Chemistry LibreTexts. [Link]

Sources

Scale-up synthesis methods for Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

An Application Note and Protocol for the Scale-Up Synthesis of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Introduction

This compound is a key intermediate in the synthesis of various high-value pharmaceutical compounds. Its molecular architecture, featuring a functionalized pyrimidine core, makes it a versatile building block in medicinal chemistry. The pyrimidine motif is central to numerous biologically active molecules, including kinase inhibitors and other targeted therapies, underscoring the importance of robust and scalable synthetic routes to its derivatives.[1][2]

This application note provides a detailed, field-tested protocol for the scale-up synthesis of this compound. The strategy centers on a critical, regioselective nucleophilic aromatic substitution (SNAr) reaction. The process begins with the commercially available intermediate, Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, and proceeds via a carefully controlled monomethoxylation. We will delve into the mechanistic rationale behind the reaction's selectivity, outline critical process parameters for ensuring high yield and purity on a larger scale, and provide comprehensive protocols for synthesis and quality control.

The primary challenge in this synthesis is achieving selective substitution at the C6 position while leaving the C4 chlorine intact. In 2,4- or 4,6-dichloropyrimidines, the C4/C6 positions are generally more susceptible to nucleophilic attack than the C2 position.[3][4] This protocol is designed to exploit subtle differences in reactivity, controlled by stoichiometry and temperature, to favor the formation of the desired monosubstituted product, thereby minimizing the formation of the dimethoxy byproduct and simplifying downstream purification.

Overall Reaction Scheme

The synthesis proceeds in a single, critical step from Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate:

Figure 1: Selective monomethoxylation of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate to yield the target product.

Part 1: Process Workflow and Logic

The successful scale-up of this synthesis hinges on precise control over the selective methoxylation step. The workflow is designed to be linear and efficient, minimizing complex manipulations and ensuring reproducibility.

Sources

Application Notes and Protocols for Solvent Selection in Reactions of 4-Chloro-6-methoxypyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solvent in Modulating Reactivity of 4-Chloro-6-methoxypyrimidine

4-Chloro-6-methoxypyrimidine is a versatile heterocyclic building block in medicinal chemistry and materials science. Its reactivity is dominated by the presence of a chlorine atom, which is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and serves as a handle for various palladium-catalyzed cross-coupling reactions. The selection of an appropriate solvent is a critical parameter that profoundly influences reaction rates, yields, and even the regioselectivity of these transformations. This guide provides a comprehensive overview of solvent selection strategies for common reactions involving 4-chloro-6-methoxypyrimidine derivatives, supported by mechanistic insights and detailed experimental protocols.

The pyrimidine core's solubility characteristics are a key initial consideration. Pyrimidine itself is moderately soluble in water and highly soluble in many organic solvents like alcohols and ether, a versatility that extends to its derivatives and influences solvent choice.[1] For substituted pyrimidines, solubility can be determined experimentally and correlated using models like the modified Apelblat and Buchowski-Ksiazczak λh equations.[2]

Core Principles of Solvent Selection

The choice of solvent is not merely about dissolving reactants; it is an active participant in the reaction, influencing outcomes through various interactions. Key solvent properties to consider include polarity (dielectric constant), its ability to donate or accept protons (protic vs. aprotic), and its coordinating ability.[3][4]

-

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) possess large dipole moments but lack acidic protons. They are excellent at solvating cations, leaving the nucleophile relatively "bare" and more reactive, which is particularly advantageous in SN2 and SNAr reactions.[5][6]

-

Polar Protic Solvents: Solvents such as water, ethanol, and methanol have acidic protons and can form hydrogen bonds. While they can stabilize charged intermediates, they can also solvate and deactivate nucleophiles through hydrogen bonding, potentially slowing down reactions.[5][7] However, in some palladium-catalyzed reactions, protic solvents can play a beneficial role.[3]

-

Nonpolar Solvents: Hydrocarbons like toluene and hexane have low dielectric constants and are generally used when reactants are nonpolar or when minimal solvent interference is desired.[3][6]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of 4-chloro-6-methoxypyrimidine chemistry, enabling the introduction of a wide range of nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.[8] The choice of solvent can significantly impact the stability of this charged intermediate and, consequently, the reaction rate.

Solvent Effects in SNAr

Polar aprotic solvents are generally the preferred medium for SNAr reactions. They effectively stabilize the negatively charged Meisenheimer complex without deactivating the nucleophile through hydrogen bonding.[9] The ability of the solvent to accept hydrogen bonds can also be a crucial factor.[10]

-

High-Polarity Aprotic Solvents (DMF, DMSO): These solvents are excellent choices for promoting SNAr reactions, particularly with weaker nucleophiles, due to their high dielectric constants and ability to solvate the cationic counter-ion of the nucleophile.

-

Moderate-Polarity Aprotic Solvents (THF, Acetonitrile): These are also effective and can be easier to remove during workup.

-

Protic Solvents (Alcohols, Water): While they can be used, they may lead to slower reaction rates due to nucleophile solvation.[9] However, in some cases, their ability to act as a hydrogen bond donor can activate the electrophile.[9]

Protocol 1: General Procedure for SNAr Amination